2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE
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Overview
Description
2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a phenylpiperazine moiety, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-CHLOROPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(3-FLUOROPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(3-METHOXYPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE
Uniqueness
2-(3-BROMOPHENYL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O/c27-20-8-6-7-19(17-20)25-18-23(22-11-4-5-12-24(22)28-25)26(31)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOYMOFLYKZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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